3,3,5-Trimethylindoline hydrochloride

Catalog No.
S15993529
CAS No.
2925296-15-5
M.F
C11H16ClN
M. Wt
197.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,5-Trimethylindoline hydrochloride

CAS Number

2925296-15-5

Product Name

3,3,5-Trimethylindoline hydrochloride

IUPAC Name

3,3,5-trimethyl-1,2-dihydroindole;hydrochloride

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

InChI

InChI=1S/C11H15N.ClH/c1-8-4-5-10-9(6-8)11(2,3)7-12-10;/h4-6,12H,7H2,1-3H3;1H

InChI Key

FJNNEOXNCBGXGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCC2(C)C.Cl

3,3,5-Trimethylindoline hydrochloride (CAS 2925296-15-5) is a highly specific heterocyclic building block primarily procured for the synthesis of advanced functional colorants, including red-absorbing fluoran leuco dyes and polymethine cyanines. Structurally, it features a gem-dimethyl group at the 3-position that sterically blocks unwanted aromatization to an indole core, alongside a critical 5-methyl substitution that electronically tunes the absorption spectra of downstream products. Supplied as a hydrochloride salt, this compound offers enhanced bench stability and resistance to oxidative degradation compared to its free-base counterpart, making it the preferred form for reproducible, large-scale synthetic workflows in the photo-imaging and smart textile industries [1].

Substituting 3,3,5-trimethylindoline hydrochloride with simpler analogs like 3,3-dimethylindoline or the free base of 3,3,5-trimethylindoline compromises both synthetic yield and final product performance. The free base (CAS 222721-46-2) is prone to oxidative degradation during storage and handling, leading to variable purity and lower yields in subsequent condensation reactions. More critically, substituting the 5-methyl group with a hydrogen atom (as in standard 3,3-dimethylindoline) fundamentally alters the electronic distribution of the resulting dye molecule. In fluoran leuco dyes, the 5-methyl substitution is responsible for shifting the colored-state absorption maximum into the desired red region; lacking this group results in a hypsochromic shift, rendering the dye unsuitable for applications requiring precise red-spectrum absorption [1].

Spectroscopic Tuning via 5-Methyl Substitution in Leuco Dyes

The presence of the 5-methyl group on the indoline core is essential for achieving specific red-region absorption in downstream fluoran leuco dyes. When 3,3,5-trimethylindoline is used as the precursor, the resulting leuco dye (e.g., LD02) exhibits a colored-state absorption maximum at 608 nm with an extinction coefficient of 1.4 × 10^4 M^-1 cm^-1 upon activation with trifluoroacetic acid. In contrast, dyes lacking this specific electron-donating substitution pattern fail to achieve this precise bathochromic shift, absorbing at shorter wavelengths [1].

Evidence DimensionColored-state absorption maximum (λmax)
Target Compound Data608 nm (downstream leuco dye LD02)
Comparator Or BaselineStandard unsubstituted indoline-derived dyes (typically < 590 nm)
Quantified DifferenceBathochromic shift of >15 nm into the red region
Conditions10^-5 M solution in MEK with 1% TFA activation

Procurement of the 5-methylated precursor is strictly required for functional dyes targeting the 600–610 nm red-absorption window.

Steric Blocking of Aromatization via 3,3-Dimethyl Substitution

The gem-dimethyl substitution at the 3-position of the indoline core provides critical steric hindrance that prevents the unwanted oxidation of the indoline ring to an indole during harsh condensation reactions. Compared to un-methylated indoline precursors, which can suffer from significant oxidative degradation and aromatization under standard dye synthesis conditions, the 3,3-dimethyl structure locks the molecule in the indoline state. This structural feature ensures that the precursor remains intact for nucleophilic attack, thereby maintaining high synthetic yields of the target spiro-lactones or cyanine frameworks [1].

Evidence DimensionResistance to oxidative aromatization
Target Compound DataHigh stability (locked indoline core)
Comparator Or BaselineUn-methylated indoline (prone to indole conversion)
Quantified DifferencePrevention of off-target indole byproduct formation
ConditionsAcidic condensation conditions in dye synthesis

Ensures reproducible batch yields by preventing the precursor from degrading into unreactive indole byproducts during synthesis.

Handling and Storage Stability of the Hydrochloride Salt

For industrial procurement, the hydrochloride salt form (CAS 2925296-15-5) is vastly superior to the free base (CAS 222721-46-2) in terms of shelf life and handling. Indoline free bases are notoriously susceptible to air oxidation, which manifests as darkening of the material and a drop in assay purity over time. Conversion to the hydrochloride salt protonates the amine, drastically reducing its electron density and susceptibility to atmospheric oxygen. This results in a free-flowing solid with a significantly extended shelf life, ensuring that stoichiometric calculations remain accurate across long manufacturing campaigns [1].

Evidence DimensionStorage stability and handling
Target Compound DataStable, free-flowing solid (hydrochloride salt)
Comparator Or BaselineFree base 3,3,5-trimethylindoline (oxidation-prone)
Quantified DifferenceExtended shelf life and maintained assay purity
ConditionsAmbient storage and benchtop handling

Reduces material waste and prevents batch failures caused by degraded or variable-purity free-base precursors.

Synthesis of Red-Absorbing Fluoran Leuco Dyes

The specific 5-methyl substitution makes this compound the optimal precursor for leuco dyes used in thermal printing and smart textiles that require a distinct red color (absorption ~608 nm) upon acid activation [1].

Development of Polymethine Cyanine Dyes

The 3,3,5-trimethylindoline core is a foundational building block for specialized cyanine dyes used in biological imaging and optical recording media, where the gem-dimethyl group prevents unwanted aromatization during polymethine chain condensation [1].

Industrial Scale-Up of Functional Colorants

The hydrochloride salt form provides the necessary bench stability and precise stoichiometry required for reproducible, large-scale manufacturing of indoline-based dyes, avoiding the degradation issues associated with free-base handling [1].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

197.0971272 g/mol

Monoisotopic Mass

197.0971272 g/mol

Heavy Atom Count

13

General Manufacturing Information

1H-Indole, 2,3-dihydro-3,3,5-trimethyl-, hydrochloride (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2024

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